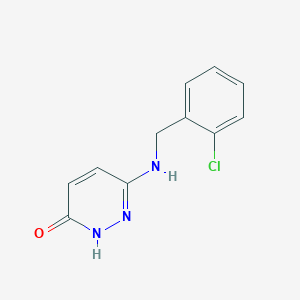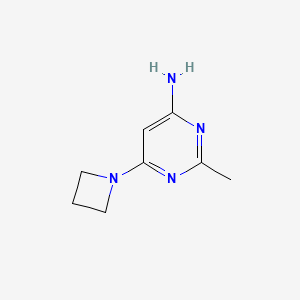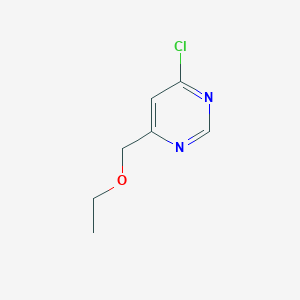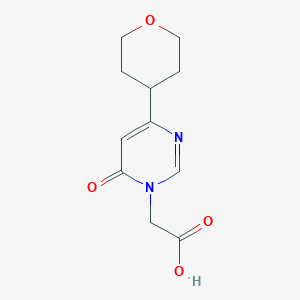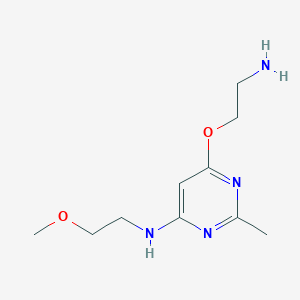
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, also known as 6-AEMMP, is a synthetic compound that has been studied for its potential applications in scientific research. 6-AEMMP is a pyrimidine derivative, which is a type of nitrogen-containing organic compound with a five-membered ring structure. It is a colorless, water-soluble compound that has been found to have multiple biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Heterocyclic Aromatic Amines (HAAs) Analysis and Implications
Analysis and Metabolites in Biological Matrices : A comprehensive review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in foodstuff and biological matrices highlights the importance of detecting these compounds due to their carcinogenic effects. Liquid chromatography coupled to mass spectrometry is identified as a preferred method for sensitive and selective analysis (Teunissen et al., 2010).
Food Safety and HAAs : Research on HAAs formed during food processing emphasizes the need for mitigation strategies to reduce these compounds in meat products. The paper discusses factors influencing HAA formation and presents methods to attenuate their levels through natural and synthetic additives, highlighting the significance of controlling HAAs in food safety (Chen et al., 2020).
Advanced Oxidation Processes for Degradation : A review focusing on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) reveals the effectiveness of these methods in breaking down recalcitrant compounds in water. The study underscores the importance of optimizing AOPs for environmental applications (Bhat & Gogate, 2021).
Biogenic Amines in Fish : An investigation into biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation reviews the significant health and safety considerations associated with these compounds. The study provides insights into the mechanisms of amine formation and their implications for food safety (Bulushi et al., 2009).
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-8-13-9(12-4-6-15-2)7-10(14-8)16-5-3-11/h7H,3-6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRXEIFUQNKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



